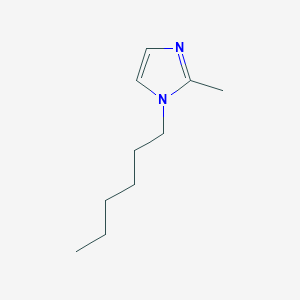

1-Hexyl-2-methylimidazole

説明

1-Hexyl-2-methylimidazole is a substituted imidazole derivative featuring a hexyl chain at the N1 position and a methyl group at the C2 position of the heterocyclic ring. Its molecular weight is 166 g/mol, with a boiling point of 130–131 °C at 14 mmHg . Synthesized via alkylation and methylation protocols , this compound is primarily utilized as an ion carrier in polymer inclusion membranes (PIMs) for selective metal ion separation, particularly for Ag(I) and Zn(II) recovery from nitrate solutions . Its structure balances hydrophobicity (from the hexyl chain) and steric effects (from the methyl group), enabling tailored metal-ligand interactions in separation processes .

特性

CAS番号 |

82410-68-2 |

|---|---|

分子式 |

C10H18N2 |

分子量 |

166.26 g/mol |

IUPAC名 |

1-hexyl-2-methylimidazole |

InChI |

InChI=1S/C10H18N2/c1-3-4-5-6-8-12-9-7-11-10(12)2/h7,9H,3-6,8H2,1-2H3 |

InChIキー |

YFSQYUBYYKHCQV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCN1C=CN=C1C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Hexyl-2-methylimidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of 1-Hexyl-2-methylimidazole typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by cyclization and functionalization steps to achieve the desired imidazole derivative. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

化学反応の分析

Types of Reactions: 1-Hexyl-2-methylimidazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the imidazole ring into different reduced forms.

Substitution: The hexyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, oxidized derivatives, and reduced forms of the original compound .

科学的研究の応用

1-Hexyl-2-methylimidazole has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-Hexyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

類似化合物との比較

Selectivity Coefficients (SCu/M)

1-Hexyl-2-methylimidazole shows superior Cu(II)/Ni(II) selectivity compared to non-methylated analogs:

| Compound | SCu/Zn | SCu/Co | SCu/Ni |

|---|---|---|---|

| 1-Hexylimidazole | 4.3 | 39.7 | 46.9 |

| 1-Hexyl-2-methylimidazole | 3.9 | 24.8 | 59.1 |

| 1-Decyl-4-methylimidazole | 2.8 | 11.6 | 32.8 |

The methyl group introduces steric hindrance, reducing Cu(II)/Zn(II) selectivity but improving Cu(II)/Ni(II) separation .

Metal Recovery Rates

1-Hexyl-2-methylimidazole achieves high Zn(II) recovery (82% from model solutions) but lower Ag(I) selectivity compared to 1-hexylimidazole . For Cu(II), recovery rates are lower than non-methylated carriers due to reduced initial flux (steric effects) .

Mechanistic Insights

- Steric Effects : The C2 methyl group hinders coordination geometry, favoring smaller metal ions (e.g., Zn(II) over Cu(II)) .

- Hydrophobicity : Longer alkyl chains (e.g., decyl) enhance membrane stability but reduce ion transport rates .

- Acid-Base Properties : 1-Hexyl-2-methylimidazole has a pKa of ~3.9, slightly lower than 1-hexylimidazole (pKa ~4.3), influencing protonation-dependent metal binding .

生物活性

1-Hexyl-2-methylimidazole (HMI) is an organic compound classified as an imidazolium salt. This compound has garnered attention in various fields due to its unique properties, particularly its role as a potential antimicrobial agent and its applications in environmental and pharmaceutical technologies. This article provides a comprehensive overview of the biological activity of HMI, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Hexyl-2-methylimidazole features a hexyl alkyl chain and a methyl group attached to the imidazole ring, making it a colorless liquid at room temperature. It is soluble in various polar solvents and exhibits low volatility and high thermal stability, which are characteristic of ionic liquids. The synthesis typically involves the alkylation of 2-methylimidazole with hexyl bromide under basic conditions.

Antimicrobial Properties

Research indicates that 1-hexyl-2-methylimidazole exhibits significant antimicrobial activity against various bacterial strains and fungi. Its derivatives have been particularly noted for their efficacy in combating pathogens, making them promising candidates for pharmaceutical applications .

Table 1: Antimicrobial Efficacy of 1-Hexyl-2-methylimidazole

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

Toxicity Profile

Studies suggest that HMI may possess a lower toxicity profile compared to traditional organic solvents, which enhances its attractiveness for use in pharmaceuticals. The low toxicity is attributed to its ionic liquid nature, which tends to have reduced environmental impact.

Applications in Separation Technologies

1-Hexyl-2-methylimidazole has been utilized in polymer inclusion membranes (PIMs) for the selective separation of metal ions. Its ability to form stable complexes with metal ions is crucial for applications such as catalysis and extraction processes.

Table 2: Ion Transport Characteristics of PIMs Doped with 1-Hexyl-2-methylimidazole

Study on Metal Ion Separation

A study demonstrated the effectiveness of PIMs doped with HMI in separating zinc and silver ions from aqueous solutions. The results showed that membranes containing HMI achieved high selectivity for Zn(II) over Ag(I), indicating its potential utility in environmental remediation efforts .

Antioxidant Activity Investigation

In addition to antimicrobial properties, HMI has been investigated for its antioxidant activity . Research findings suggest that it may inhibit carbohydrate-hydrolyzing enzymes, which could have implications for managing conditions such as diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。